molecular formula C19H11ClFN3O2S B2927291 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327170-68-2

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2927291
CAS No.: 1327170-68-2
M. Wt: 399.82
InChI Key: HAFGVOMRLANBLN-NKFKGCMQSA-N
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Description

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a potent and selective small-molecule inhibitor identified in screening campaigns for novel kinase modulators. Its core structure, based on a chromene scaffold substituted with a thiazole carboxamide group, is engineered for high-affinity binding to the ATP pockets of specific protein kinases. While comprehensive profiling is ongoing, preliminary research indicates its significant value in probing dysregulated kinase signaling pathways in oncology , particularly those involving critical nodes in cellular proliferation and survival. The compound's mechanism of action involves competitively inhibiting kinase activity, leading to the suppression of downstream phosphorylation events and ultimately inducing apoptosis in susceptible cancer cell lines . This makes it an essential chemical tool for investigating the pathophysiology of various cancers and for validating kinases as therapeutic targets in preclinical models. Furthermore, its (Z)-configuration around the imino bond is crucial for maintaining its three-dimensional conformation and optimal biological activity. Researchers utilize this compound primarily in high-content screening, signal transduction studies, and in vitro assays designed to elucidate complex kinase networks and identify potential synthetic lethal interactions.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN3O2S/c20-13-5-3-6-14(16(13)21)23-18-12(17(25)24-19-22-8-9-27-19)10-11-4-1-2-7-15(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFGVOMRLANBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C(=CC=C3)Cl)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chromene core, which is known for its diverse biological activities. Its structure includes:

  • A thiazole moiety , which is associated with various pharmacological effects.
  • A chloro-fluoro substituent on the phenyl ring that may influence its biological activity.
PropertyValue
Molecular FormulaC16H13ClF N3O2
Molecular Weight335.74 g/mol
CAS Number1327170-68-2
Melting PointData not available
SolubilityData not available

The mechanism of action of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or cell signaling.
  • DNA Intercalation : The chromene structure could intercalate with DNA, potentially affecting replication and transcription processes.
  • Receptor Modulation : The thiazole component might interact with various receptors, modulating their activity.

Antitumor Activity

Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating strong cytotoxic activity .
  • Mechanism : The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity by stabilizing the interaction with target proteins.

Antiviral Activity

Compounds with similar structural motifs have shown promise against viral infections:

  • SARS-CoV-2 Inhibition : Related compounds containing fluorinated phenyl groups have exhibited better antiviral activity against SARS-CoV-2 compared to non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups:

  • Chloro and Fluoro Substituents : These groups are crucial for enhancing biological activity due to their electronic effects.
  • Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
  • Carboxamide Group : Contributes to binding affinity and stability of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Phenylimino-Substituted Analogs

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 3-chloro-2-fluoro C₁₉H₁₁ClFN₃O₂S 399.8 Chloro and fluoro substituents at meta and ortho positions; thiazole carboxamide
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-... 5-chloro-2-fluoro C₁₉H₁₁ClFN₃O₂S 399.8 Chloro at para position; similar electronic profile but altered steric effects
(2Z)-2-[(3-Chloro-4-fluorophenyl)imino]-... 3-chloro-4-fluoro C₁₉H₁₁ClFN₃O₂S 399.8 Chloro and fluoro adjacent (para/meta); potential for enhanced dipole interactions
(2Z)-2-[(3,4-Difluorophenyl)imino]-... 3,4-difluoro C₂₀H₁₃F₂N₃O₃S 413.4 Two fluoro substituents; increased electronegativity and lipophilicity
(2Z)-2-[(3-Chloro-4-methylphenyl)imino]-... 3-chloro-4-methyl C₂₀H₁₄ClN₃O₂S 395.9 Methyl group improves hydrophobicity; reduced polarity compared to fluoro analogs

Key Findings :

  • Electron-Withdrawing vs. Methyl groups, being electron-donating, may reduce reactivity but improve membrane permeability .
  • Positional Effects : The 3-chloro-2-fluoro configuration in the target compound balances steric hindrance and electronic effects, whereas 5-chloro-2-fluoro () may alter binding geometry due to shifted chloro placement.
  • Thiazole Carboxamide Universality : The N-(1,3-thiazol-2-yl) group is conserved across analogs, suggesting its role as a pharmacophore for hydrogen bonding or π-stacking interactions .

Chromene Backbone Modifications

Table 2: Chromene Variants and Functionalization

Compound Name Chromene Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Unsubstituted chromene C₁₉H₁₁ClFN₃O₂S 399.8 Planar chromene system; minimal steric bulk
(3Z)-3-[(4-Methoxyphenyl)imino]-... (Benzo[f]chromene) Benzo[f]chromene with methoxy C₂₇H₁₈N₃O₃S 427.5 Extended aromatic system; methoxy group enhances solubility
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-8-methoxy-... 8-methoxy on chromene C₂₀H₁₄ClFN₃O₃S 434.9 Methoxy at position 8; increased polarity and potential for H-bonding

Key Findings :

  • Ring Extension : Benzo[f]chromene derivatives () exhibit larger π-systems, which may enhance stacking interactions in crystalline phases or with biological macromolecules .
  • Methoxy Functionalization : Methoxy groups (e.g., at position 8 in ) improve aqueous solubility but may reduce metabolic stability due to susceptibility to demethylation .

Carboxamide Group Variations

While the target compound retains the N-(1,3-thiazol-2-yl) carboxamide group, other analogs substitute the thiazole with pyridine or benzodiazole rings (). For example:

  • (2Z)-2-[(3-Chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-... () replaces thiazole with a methylpyridine group, altering hydrogen-bonding capacity and steric profile.

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